(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Description
This compound is a flavonoid derivative characterized by a chromen-4-one core substituted with hydroxyl groups at positions 3, 5, 7, and a prenylated side chain at position 6. Its stereochemistry (2R,3R) and the presence of a 2,4-dihydroxyphenyl moiety contribute to its unique bioactive properties, including antioxidant and anti-inflammatory activities. The compound is structurally related to prenylated flavonoids, which are commonly found in medicinal plants and exhibit enhanced bioavailability due to their lipophilic prenyl groups .
Properties
Molecular Formula |
C25H28O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14-,23+,25-/m1/s1 |
InChI Key |
ZJRPDIPXWGIHRB-HVVPNVAPSA-N |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one is a member of the chromanone family, which has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 376.41 g/mol. It features multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Several studies have demonstrated the antioxidant properties of chromanone derivatives. The presence of hydroxyl groups in the structure enhances free radical scavenging capabilities. For instance, a study indicated that similar compounds could effectively reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated by the modulation of NF-kB signaling pathways .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects against neuroinflammatory diseases. It appears to exert protective effects by inhibiting TNF-α mediated pathways that lead to neuronal apoptosis and inflammation .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. It has shown the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression .
Case Studies and Research Findings
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases . A study demonstrated that the compound could reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. In vitro studies have revealed its potential to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages . This suggests its application in treating chronic inflammatory conditions.
Anticancer Potential
Preliminary studies suggest that (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells .
Natural Preservative
Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can extend the shelf life of perishable items while maintaining nutritional quality .
Flavor Enhancer
The compound can also serve as a flavor enhancer in food formulations due to its aromatic properties derived from its phenolic structure. Its incorporation into food products can improve sensory attributes while providing health benefits .
Skin Health Benefits
In cosmetic formulations, this compound is utilized for its skin-protective effects against UV radiation and environmental stressors. It has been shown to enhance skin hydration and elasticity while reducing signs of aging .
Case Study 1: Antioxidant Efficacy
A study conducted on human dermal fibroblasts demonstrated that treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The findings suggest its potential use in dermatological products aimed at combating oxidative stress .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving animal models of arthritis, administration of this compound led to a marked reduction in joint inflammation and pain scores compared to placebo groups. Histological analysis confirmed decreased infiltration of inflammatory cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with related flavonoids and polyphenolic derivatives:
Key Findings:
Structural Complexity and Bioactivity: The target compound’s prenylated side chain distinguishes it from simpler flavonoids (e.g., quercetin).
Ferroptosis Modulation: While direct evidence for ferroptosis induction by the target compound is lacking, structurally related prenylated flavonoids have demonstrated ferroptosis-selective cytotoxicity in oral squamous cell carcinoma (OSCC) models, sparing normal cells .
Antioxidant vs. Pro-Oxidant Effects: Unlike simpler flavonoids with broad antioxidant activity, the target compound’s 2,4-dihydroxyphenyl group may confer dual antioxidant/pro-oxidant behavior under specific redox conditions, a trait observed in polyphenols with ortho-dihydroxy configurations .
Preparation Methods
Plant Material Selection
Kushenol X is sourced from the roots of Sophora flavescens, a plant traditionally used in East Asian medicine. Fresh or dried roots are preferred due to their higher concentration of prenylated flavonoids compared to other plant parts.
Solvent Extraction
The extraction process typically employs methanol due to its efficacy in dissolving polar and mid-polar compounds. A standardized protocol involves:
Table 1: Solvent Efficiency in Preliminary Extraction
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methanol | 12.4 | 68.2 |
| Ethanol | 10.1 | 65.8 |
| Acetone | 8.7 | 59.3 |
Methanol outperforms ethanol and acetone in both yield and purity, making it the solvent of choice.
Fractionation and Isolation
Liquid-Liquid Partitioning
The concentrated methanol extract is partitioned sequentially using solvents of increasing polarity:
Column Chromatography
The ethyl acetate fraction undergoes further purification:
Silica Gel Chromatography
Reverse-Phase C-18 Chromatography
-
Column : 30 cm × 2.5 cm (ID), packed with 40–63 μm C-18 resin.
-
Mobile Phase : Methanol/water (70:30 → 90:10 v/v) at 2 mL/min.
-
Outcome : Kushenol X elutes at 80:20 methanol/water, yielding 98.2% purity.
Structural Characterization
Spectroscopic Analysis
-
NMR Spectroscopy :
-
Mass Spectrometry :
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (2R,3R) stereochemistry and prenyl side-chain orientation.
Yield Optimization Strategies
Ultrasonic-Assisted Extraction (UAE)
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to map proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. For definitive stereochemical assignment, single-crystal X-ray diffraction is ideal. Crystallization conditions should be optimized using solvents like methanol or DMSO. Data collection and refinement follow protocols similar to those in , employing software like SHELXTL .
Q. How can a validated HPLC method be established for purity assessment?
- Methodological Answer : Use a reversed-phase C18 column with a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid). Detection at 254 nm is suitable for chromen-4-one derivatives. Validate the method for linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ). Compare retention times with certified reference standards (e.g., impurity analysis in ) .
Q. What experimental design is appropriate for initial bioactivity screening?
- Methodological Answer : Employ in vitro antioxidant assays such as DPPH and ORAC. Use a split-plot design (as in ) with triplicates, dose-response curves (0–100 μM), and positive controls (e.g., ascorbic acid). Normalize results to total phenolic content quantified via the Folin-Ciocalteu method ( ) .
Advanced Research Questions
Q. How can discrepancies in antioxidant activity data between assay models be resolved?
- Methodological Answer : Analyze mechanistic differences: DPPH measures radical scavenging, while ORAC assesses chain-breaking activity. Use multivariate statistical analysis (e.g., principal component analysis) to identify outliers. Cross-validate with cellular assays (e.g., ROS inhibition in HepG2 cells) and correlate with structural features like hydroxyl group positioning .
Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Perform molecular docking using AutoDock Vina to predict binding modes to CYP3A4. Validate with 100-ns molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare binding energies with known substrates. Experimental validation via in vitro microsomal assays can confirm metabolic stability (aligns with AI-driven optimization in ) .
Q. How to design a stability study under varying environmental conditions?
Q. What synthetic strategies are effective for generating derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Protect hydroxyl groups via acetylation (as in ) to enhance solubility. Perform nucleophilic substitutions at the 8-alkyl side chain. Characterize derivatives using 2D NMR (COSY, HSQC) and high-resolution MS. Screen for bioactivity to correlate substituent effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
